4-Fluoro-1H-inden-2(3H)-one
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Description
4-Fluoro-1H-inden-2(3H)-one is a synthetic compound that belongs to the indene family. It is a white crystalline powder with a molecular weight of 162.14 g/mol. This compound has gained significant attention due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Scientific Research Applications
Non-linear Optical Properties and Molecular Reactivity
The synthesis and characterization of heterocycle-based molecules like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one have been explored for their potential in non-linear optics due to their first hyperpolarizability. These studies include analyses of their molecular stability, electrostatic potential, and reactivity, providing insights into their utility in developing new materials with specific optical properties. This research also delves into the molecule's interaction mechanisms, highlighting its potential in drug development, especially as anti-cancerous drugs (Murthy et al., 2017).
Fluorescent Molecular Systems for Ion Sensing
Research into the photophysical behavior of fluorescent molecular systems, such as N-(3-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl)-benzamide, has uncovered their unique ability to sense fluoride ions. These systems exhibit dramatic changes in absorption and emission properties upon fluoride ion interaction, making them highly selective sensors for fluoride in micromolar concentrations. Such findings pave the way for developing new sensory materials for environmental and biological applications (Sarkar & Samanta, 2007).
Fluorinated Heterocycles in Pharmaceutical and Agrochemical Industries
Fluorinated heterocycles are of significant interest in the pharmaceutical and agrochemical industries due to their unique properties conferred by the fluorine atom. Studies have focused on the synthesis of various fluorinated heterocycles through methods such as rhodium(III)-catalyzed C-H activation, demonstrating their broad applicability in creating biologically active compounds. These efforts underscore the role of fluorinated compounds in designing more effective and selective drugs and agrochemicals (Wu et al., 2017).
Fluorine in Organic Synthesis
The introduction of fluorine atoms into organic molecules has been a subject of extensive study, highlighting fluorine's significant impact on the properties of compounds in science and technology. Research has delved into various fluorinating agents and methodologies for C-F bond formation and activation, illustrating the versatility and importance of fluorine in organic synthesis. Such advancements contribute to the development of new fluorinated materials with applications ranging from pharmaceuticals to specialized industrial products (Amii & Uneyama, 2009).
Fluorine-Substituted Compounds in Drug Design
High-level computational and experimental studies on the effects of substituting a hydroxyl group with a fluorine atom in molecules like D-glucose have shown that such substitutions can significantly impact the molecule's biochemical and biological activity. This research indicates that fluorine-substituted compounds can mimic the structural and electronic properties of their non-fluorinated counterparts while offering enhanced stability and reactivity, making them promising candidates for drug design and development (Hoffmann & Rychlewski, 2001).
Properties
IUPAC Name |
4-fluoro-1,3-dihydroinden-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUBNRHGOGIMCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=C1C=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30633269 |
Source
|
Record name | 4-Fluoro-1,3-dihydro-2H-inden-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30633269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210824-58-0 |
Source
|
Record name | 4-Fluoro-1,3-dihydro-2H-inden-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30633269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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